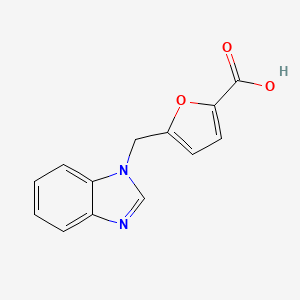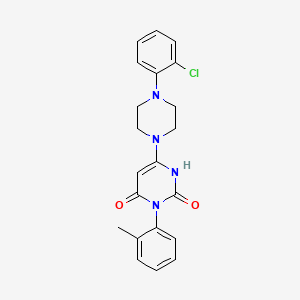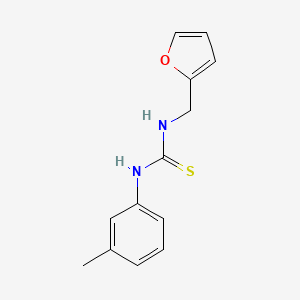
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains an imidazole ring and a urea group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Urea is an organic compound with the formula (NH2)2CO. It plays an important role in many biological processes, including the metabolic breakdown of proteins.
Chemical Reactions Analysis
As an organic compound containing an imidazole ring and a urea group, this molecule could potentially undergo a variety of chemical reactions. The imidazole ring, for example, is known to participate in various reactions such as N-alkylation and N-acylation .Applications De Recherche Scientifique
Antimicrobial Activity
The imidazole ring is a prominent feature in compounds known for their antimicrobial properties. The presence of the imidazole moiety can contribute to the inhibition of microbial growth. For instance, imidazole derivatives have been reported to exhibit antibacterial and antifungal activities . Therefore, our compound could potentially be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.
Anticancer Potential
Imidazole-containing compounds have shown promise in anticancer research. They can interact with DNA or inhibit key enzymes involved in cancer cell proliferation. Given the structural similarity, the compound may be investigated for its potential to act as a chemotherapeutic agent, possibly targeting specific cancer cell lines for growth inhibition .
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory properties. This is often attributed to their ability to modulate the activity of cyclooxygenase enzymes and reduce the production of pro-inflammatory mediators. The compound could be studied for its effectiveness in reducing inflammation in various disease models .
Antioxidant Effects
The imidazole ring has been associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Compounds with imidazole rings have been synthesized and evaluated for their ability to scavenge free radicals. This compound could be assessed for its antioxidant capacity, which may have implications in neurodegenerative diseases and aging .
Antiviral Applications
Imidazole derivatives have demonstrated antiviral activities against a range of viruses. The compound could be explored for its potential to inhibit viral replication or interfere with virus-host cell interactions, which could lead to the development of new antiviral drugs .
Enzyme Inhibition
The urea linkage in the compound is structurally similar to the peptide bond, which is recognized and cleaved by proteases. This structural mimicry suggests that the compound could act as an enzyme inhibitor, potentially targeting proteases or other enzymes involved in disease processes. Research could focus on identifying specific enzymes that the compound inhibits, leading to therapeutic applications .
Mécanisme D'action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds are numerous and diverse, given the wide range of biological activities these compounds can exhibit .
Pharmacokinetics
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea” or “3-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-(3,4-dichlorophenyl)urea”, but specific information would be needed to make accurate predictions.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets .
Orientations Futures
The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by imidazole derivatives , it’s possible that this compound could be explored for use in various areas of medicine or biotechnology.
Propriétés
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJYCGNDPKDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)

![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)


![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)

![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)